5-AMINO-1-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL-1H-PYRAZOL-4-YL CYANIDE
Overview
Description
5-AMINO-1-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL-1H-PYRAZOL-4-YL CYANIDE is a heterocyclic compound that features a unique combination of triazole, pyridazine, and pyrazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities and its role as a building block for the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-1-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL-1H-PYRAZOL-4-YL CYANIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of hydrazine derivatives with ortho esters, followed by further functionalization to introduce the cyanide group . The reaction conditions often require the use of acid catalysts and controlled temperatures to ensure the proper formation of the desired heterocyclic rings .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
5-AMINO-1-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL-1H-PYRAZOL-4-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles or electrophiles for substitution reactions . Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or other reduced forms, and substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
5-AMINO-1-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL-1H-PYRAZOL-4-YL CYANIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-AMINO-1-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL-1H-PYRAZOL-4-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
Triazolo[4,3-a]pyrazine: Exhibits antibacterial and antifungal activities and is used in drug discovery.
Pyrazolo[3,4-d]pyrimidine: Studied for its kinase inhibition and anticancer properties.
Uniqueness
5-AMINO-1-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL-1H-PYRAZOL-4-YL CYANIDE is unique due to its combination of triazole, pyridazine, and pyrazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and advanced materials .
Properties
IUPAC Name |
5-amino-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N8/c10-3-6-4-13-17(9(6)11)8-2-1-7-14-12-5-16(7)15-8/h1-2,4-5H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJKRCSVHZPSQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NN=C2)N3C(=C(C=N3)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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